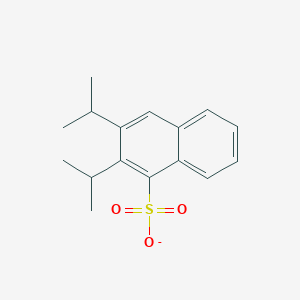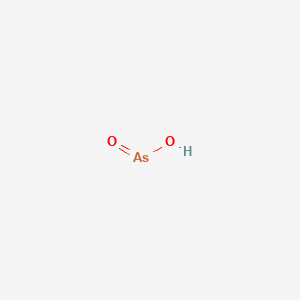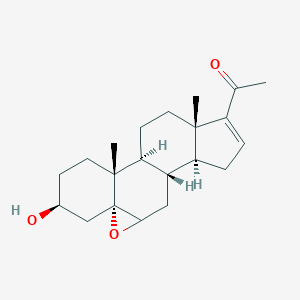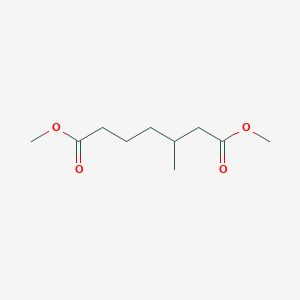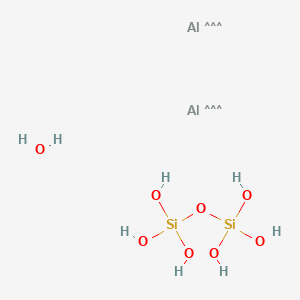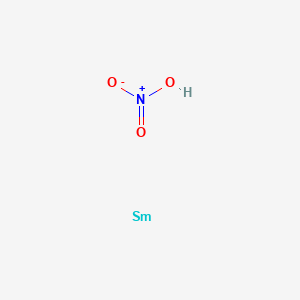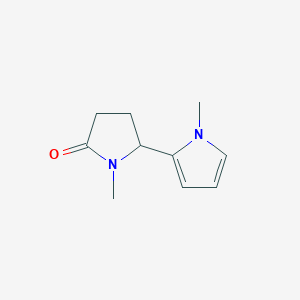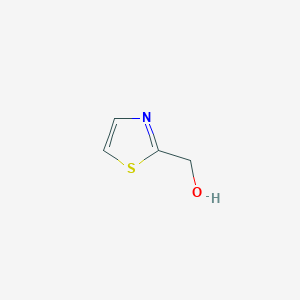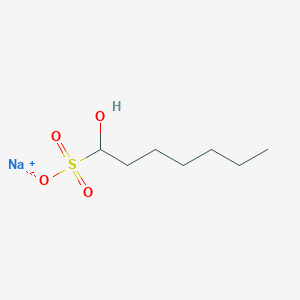
Heptanal sodium bisulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanal sodium bisulfite is a chemical compound that is widely used in scientific research. It is a white to off-white crystalline powder that is soluble in water and has a strong odor. Heptanal sodium bisulfite is used in various fields of research, including chemical synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Heptanal sodium bisulfite is used in various scientific research applications. It is commonly used as a reducing agent in chemical synthesis reactions. It is also used in the synthesis of other organic compounds, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite is used as a preservative for proteins and enzymes. It is also used as a stabilizer for certain enzymes, such as peroxidases. In pharmacology, heptanal sodium bisulfite is used as a reducing agent for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of heptanal sodium bisulfite is related to its reducing properties. It is a strong reducing agent that can donate electrons to other molecules. This property allows heptanal sodium bisulfite to reduce certain functional groups, such as aldehydes and ketones. In biochemistry, heptanal sodium bisulfite can reduce disulfide bonds in proteins, which can lead to denaturation. In pharmacology, heptanal sodium bisulfite can reduce certain functional groups in pharmaceuticals, which can lead to the formation of active metabolites.
Biochemische Und Physiologische Effekte
Heptanal sodium bisulfite has several biochemical and physiological effects. In biochemistry, heptanal sodium bisulfite can denature proteins and enzymes by reducing disulfide bonds. This can lead to a loss of activity and function. In pharmacology, heptanal sodium bisulfite can reduce the potency of certain pharmaceuticals by reducing functional groups. This can lead to a decrease in efficacy. Heptanal sodium bisulfite can also cause irritation and sensitization when it comes into contact with the skin or mucous membranes.
Vorteile Und Einschränkungen Für Laborexperimente
Heptanal sodium bisulfite has several advantages and limitations for lab experiments. One advantage is its strong reducing properties, which make it useful in chemical synthesis reactions. Another advantage is its ability to preserve proteins and enzymes. However, heptanal sodium bisulfite has several limitations. One limitation is its potential to denature proteins and enzymes. Another limitation is its potential to reduce the potency of certain pharmaceuticals. Heptanal sodium bisulfite can also be irritating and sensitizing, which can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the research of heptanal sodium bisulfite. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new scientific research applications, such as the use of heptanal sodium bisulfite in nanotechnology. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of heptanal sodium bisulfite. This could lead to the development of new applications and potential therapeutic uses.
Synthesemethoden
Heptanal sodium bisulfite is synthesized by reacting heptanal with sodium bisulfite. The reaction takes place in an aqueous solution and is catalyzed by an acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of heptanal sodium bisulfite is as follows:
C7H15CHO + NaHSO3 → C7H15CHOSO3Na + H2O
Eigenschaften
CAS-Nummer |
13495-04-0 |
|---|---|
Produktname |
Heptanal sodium bisulfite |
Molekularformel |
C7H15NaO4S |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
sodium;1-hydroxyheptane-1-sulfonate |
InChI |
InChI=1S/C7H16O4S.Na/c1-2-3-4-5-6-7(8)12(9,10)11;/h7-8H,2-6H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
QATUVRLKFKBGMW-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCC(O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





